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molecular formula C11H7BrN2O2 B3394595 4-Bromo-3-(4-nitrophenyl)pyridine CAS No. 440112-17-4

4-Bromo-3-(4-nitrophenyl)pyridine

Cat. No. B3394595
M. Wt: 279.09 g/mol
InChI Key: WULLARBEVOFIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916553B2

Procedure details

A solution of LDA (2.86 mL, 5.14 mmol) in THF (2.5 mL) was transferred to a solution of 4-bromopyridine hydrochloride (500 mg, 2.57 mmol) in THF (5 mL) at −78° C. and stirred for 30 min. Zinc chloride (350 mg, 2.57 mmol) in THF (2.5 mL) was added to the above reaction mixture. A precipitate was formed and the mixture was allowed to warm to room temperature. Next, 1-bromo-4-nitrobenzene (1039 mg, 5.14 mmol) and tetrakis(triphenylphosphine)palladium(0) (149 mg, 0.129 mmol) were added, and the reaction mixture was heated to reflux for 3 hours and then cooled to room temperature. The resulting reaction mixture was diluted with saturated solution of ammonium chloride (25 mL) and extracted with EtOAc (2×25 mL). The combined organics were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude material was purified by silica gel chromatography (40 g ISCO column, eluting with 0% to 50% EtOAc in CH2Cl2) to afford Intermediate 13A (300 mg, 1.023 mmol, 10.47% yield) as a pale yellow solid. MS (ES): m/z=280.9 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.84 (s, 1 H) 7.87 (s, 1 H) 7.97 (d, J=5.29 Hz, 1 H) 8.41 (s, 1 H) 8.43 (s, 1 H) 8.57 (d, J=5.29 Hz, 1 H) 8.66 (s, 1 H).
Name
Quantity
2.86 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1039 mg
Type
reactant
Reaction Step Three
Quantity
149 mg
Type
catalyst
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Six
Quantity
350 mg
Type
catalyst
Reaction Step Six
Yield
10.47%

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.Cl.[Br:10][C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1.Br[C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][CH:19]=1>C1COCC1.[Cl-].[NH4+].[Cl-].[Zn+2].[Cl-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:10][C:11]1[CH:16]=[CH:15][N:14]=[CH:13][C:12]=1[C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][CH:19]=1 |f:0.1,2.3,6.7,8.9.10,^1:40,42,61,80|

Inputs

Step One
Name
Quantity
2.86 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1039 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
149 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
350 mg
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate was formed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×25 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography (40 g ISCO column, eluting with 0% to 50% EtOAc in CH2Cl2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=NC=C1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.023 mmol
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 10.47%
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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